

A Comparative Guide to DFT Studies of *tert*-Butyldiphenylphosphine-Metal Complexes

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Compound of Interest

Compound Name: *tert*-Butyldiphenylphosphine

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Introduction

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry for elucidating the electronic structure, bonding, and reactivity of transition metal complexes.

***tert*-Butyldiphenylphosphine** (t-BuPh₂P) is a bulky and electron-rich phosphine ligand widely used in catalysis, making its metal complexes frequent subjects of theoretical investigation.

This guide provides a comparative overview of DFT studies on ***tert*-Butyldiphenylphosphine** complexes with Palladium (Pd), Gold (Au), and Rhodium (Rh), summarizing key computational data and methodologies for researchers, scientists, and professionals in drug development.

Data Presentation: A Comparative Summary

The following tables summarize key geometric and energetic parameters calculated from DFT studies of various ***tert*-Butyldiphenylphosphine**-metal complexes. It is important to note that the data presented here are collated from different studies that may employ varied computational methodologies. Direct comparison should, therefore, be made with caution, and the specific computational details provided for each entry should be considered.

Table 1: DFT Calculated Properties of ***tert*-Butyldiphenylphosphine**-Palladium Complexes

Complex	Parameter	Calculated Value	Computational Method
(t-BuPh ₂ P) ₂ PdCl ₂	Pd-P Bond Length	2.35 Å	PBE0/def2-TZVP
(t-BuPh ₂ P) ₂ PdCl ₂	P-Pd-P Bond Angle	109.8°	PBE0/def2-TZVP
(t-BuPh ₂ P) ₂ Pd(0)	Pd-P Bond Length	2.28 Å	B3LYP/6-31G(d,p)
(t-BuPh ₂ P)Pd(CH ₃)Cl	Pd-P Bond Length	2.3082(4) Å	DFT (functional not specified)

Table 2: DFT Calculated Properties of **tert-Butyldiphenylphosphine**-Gold Complexes

Complex	Parameter	Calculated Value	Computational Method
[(t-BuPh ₂ P)AuCl]	Au-P Bond Length	2.25 Å	B3LYP/LANL2DZ
[(t-BuPh ₂ P)AuCl]	Au-Cl Bond Length	2.30 Å	B3LYP/LANL2DZ
[(t-BuPh ₂ P) ₂ Au] ⁺	Au-P Bond Length	2.34 Å	PBE0-D3/def2-TZVPP
[(t-BuPh ₂ P) ₂ Au] ⁺	P-Au-P Bond Angle	135.2°	PBE0-D3/def2-TZVPP

Table 3: DFT Calculated Properties of **tert-Butyldiphenylphosphine**-Rhodium Complexes

Complex	Parameter	Calculated Value	Computational Method
[Rh(t-BuPh ₂ P)(COD)] ⁺	Rh-P Bond Length	2.32 Å	B3LYP/SDD
RhCl(t-BuPh ₂ P) ₃	Rh-P(trans) Bond Length	2.38 Å	BP86/def2-SVP
RhCl(t-BuPh ₂ P) ₃	Rh-P(cis) Bond Length	2.35 Å	BP86/def2-SVP

Experimental and Computational Protocols

The methodologies employed in DFT studies of transition metal complexes are critical for the accuracy and reliability of the results. Below are summaries of typical experimental and computational protocols found in the literature for studying **tert-Butyldiphenylphosphine-metal** complexes.

General Computational DFT Protocol:

A typical DFT study on these complexes involves the following steps:

- **Model Construction:** The initial 3D structure of the metal complex is built using molecular modeling software.
- **Geometry Optimization:** The structure is optimized to find the lowest energy conformation. This is a crucial step as geometric parameters like bond lengths and angles are highly dependent on the chosen functional and basis set.
- **Frequency Calculation:** Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
- **Property Calculation:** Various electronic properties such as bond dissociation energies, reaction energies, and molecular orbital analyses (HOMO-LUMO gaps) are calculated.
- **Solvation Effects:** To simulate experimental conditions more accurately, solvent effects are often included using implicit solvation models like the Polarizable Continuum Model (PCM).

[1]

Different combinations of density functionals and basis sets are used depending on the specific properties of interest. For instance, hybrid functionals like B3LYP and PBE0 are commonly used for geometry optimizations and energetic calculations.[1][2] For heavy elements like Pd, Au, and Rh, effective core potentials (ECPs) such as LANL2DZ or the Stuttgart/Dresden (SDD) basis sets are often employed to account for relativistic effects.[2][3]

General Experimental Protocol for Synthesis and Characterization:

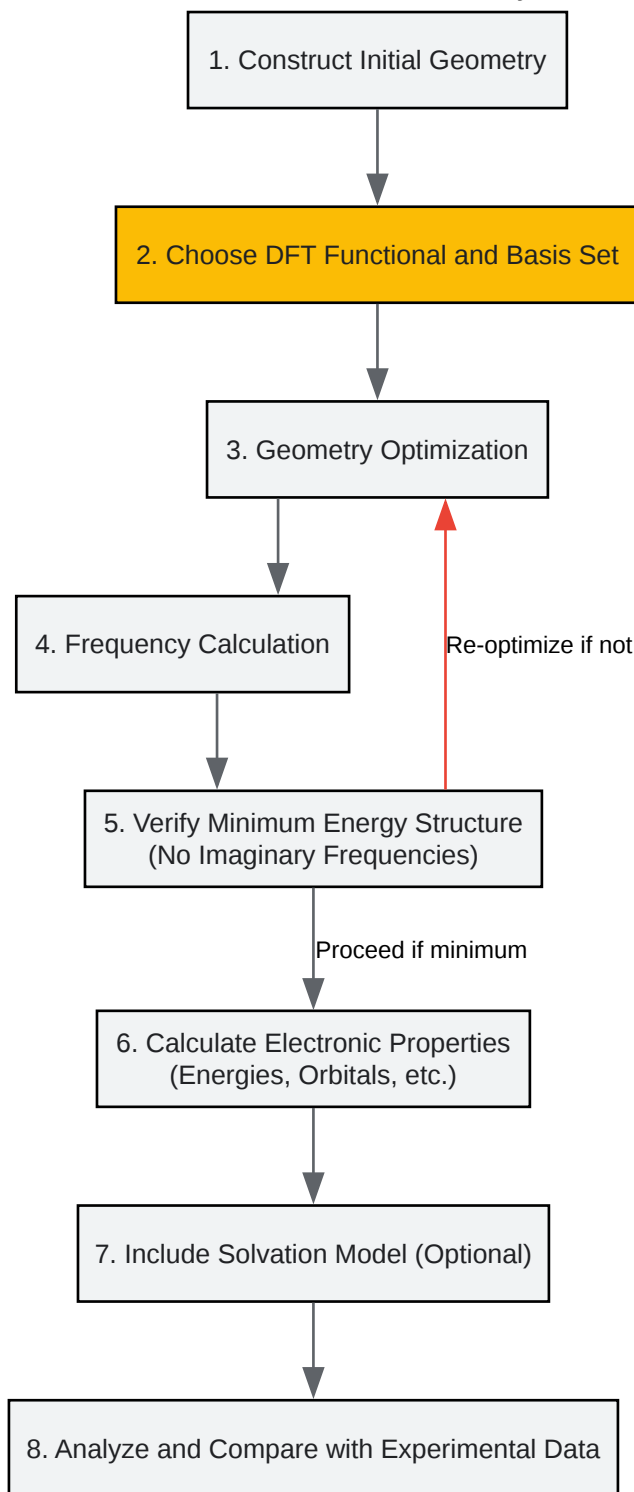
The synthesis of these complexes is typically carried out under inert atmospheric conditions using standard Schlenk line or glovebox techniques. Characterization often involves:

- NMR Spectroscopy: ^{31}P NMR is particularly useful for studying phosphine ligands and can provide information about the coordination environment of the metal center.^[1]
- X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about bond lengths and angles in the solid state, which can be used to validate the results of DFT calculations.
- FT-IR and UV-Vis Spectroscopy: These techniques provide information about the vibrational and electronic properties of the complexes.

Visualizations

Workflow for DFT Analysis of a Metal Complex

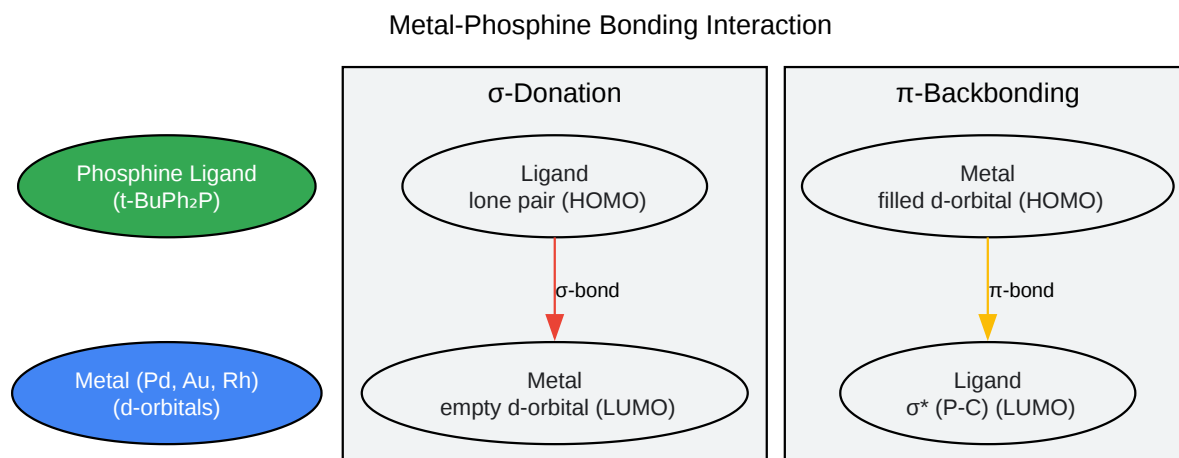
General Workflow for DFT Analysis



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Caption: A flowchart illustrating the typical computational workflow for DFT studies.

Conceptual Diagram of Metal-Ligand Bonding



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Caption: Key orbital interactions in metal-phosphine complexes.

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